

"physical and chemical properties of 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3,5-Dichlorophenyl)ethanamine

Cat. No.: B1590997

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride. Intended for researchers, chemists, and professionals in drug development and materials science, this document synthesizes critical data on the compound's structure, physical characteristics, spectroscopic profile, and chemical behavior. The guide incorporates field-proven insights into analytical methodologies, emphasizing the rationale behind experimental choices to ensure both accuracy and trustworthiness in a laboratory setting.

Introduction and Compound Significance

1-(3,5-Dichlorophenyl)ethylamine Hydrochloride is the salt form of the chiral amine, 1-(3,5-Dichlorophenyl)ethanamine. Its structure consists of an ethylamine group attached to a benzene ring substituted with two chlorine atoms at the meta positions. This compound and its parent amine are valuable building blocks in organic synthesis. The presence of the dichlorophenyl group enhances its utility as an intermediate in the creation of more complex molecules, including pharmaceuticals and agrochemicals.^[1] The hydrochloride salt form is typically favored in laboratory settings due to its increased stability and crystallinity compared to the free base, which simplifies handling, purification, and storage.

The core structure features a stereocenter at the alpha-carbon of the ethylamine side chain, meaning it exists as a racemic mixture of (R) and (S) enantiomers unless a specific chiral

synthesis or resolution has been performed. This chirality is often a critical consideration in pharmaceutical development, where different enantiomers can exhibit distinct biological activities.

Physicochemical Characteristics

The fundamental physical and chemical properties of a compound are paramount for its application in research and development, dictating everything from appropriate solvent selection to storage conditions.

Core Compound Identifiers

A consistent and unambiguous identification is the foundation of scientific integrity. The following identifiers are associated with 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride and its parent compound.

Identifier	Value	Source
IUPAC Name	1-(3,5-dichlorophenyl)ethanamine; hydrochloride	PubChem[2]
Molecular Formula	C ₈ H ₁₀ Cl ₃ N	PubChem[2]
Molecular Weight	226.5 g/mol	PubChem[2]
CAS Number	321318-36-9	PubChem[2]
Canonical SMILES	CC(C1=CC(=CC(=C1)Cl)Cl)N. Cl	PubChem[2]
InChIKey	YKPAICVWOBWQTG- UHFFFAOYSA-N	PubChem[2]
Parent Compound CID	18334124 (1-(3,5-Dichlorophenyl)ethanamine)	PubChem[2]

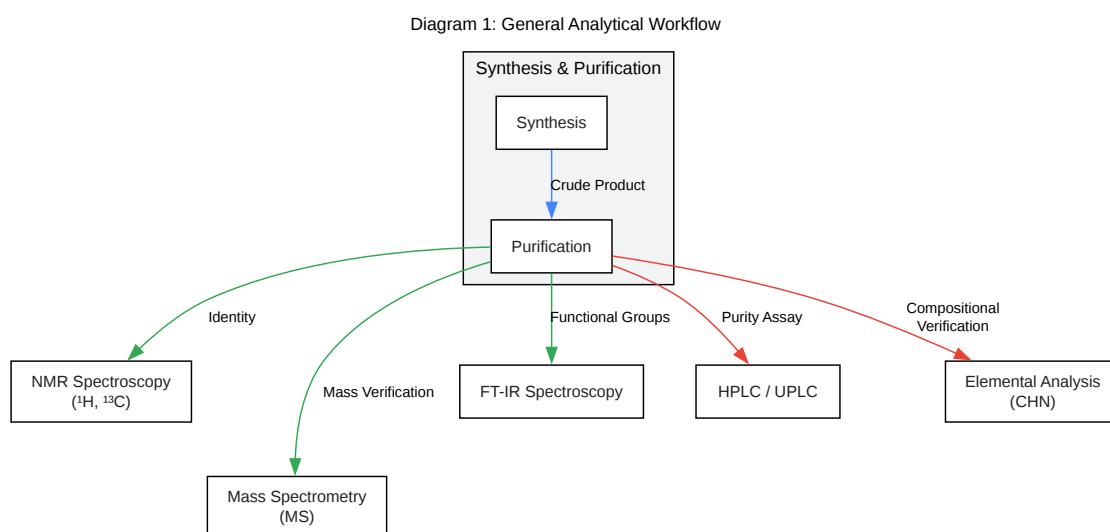
Physical Properties

The physical state and solubility behavior are critical for designing experimental protocols, including reaction setups, purification procedures, and formulation development.

Property	Value	Notes & Experimental Rationale
Appearance	Solid	The hydrochloride salt form imparts ionic character, leading to a crystalline solid state at room temperature, which is typical for amine salts. ^{[3][4]}
Boiling Point	245 °C (for free base)	This value is for the parent amine, (1R)-1-(3,5-dichlorophenyl)ethylamine. ^[5] Hydrochloride salts typically decompose at high temperatures rather than boiling. The determination via distillation under reduced pressure is standard for high-boiling liquids to prevent thermal degradation.
Solubility	Poorly soluble in water. Soluble in alcohols.	The dichlorophenyl group is hydrophobic, while the ammonium chloride group is hydrophilic. This amphipathic nature results in limited water solubility. Its solubility in alcohols like methanol or ethanol is higher due to the ability of the solvent to interact with both the polar and non-polar regions of the molecule. This property is fundamental for selecting solvents for reactions, recrystallization, and analytical techniques like HPLC.

pKa	8.42 ± 0.10 (Predicted, for free base)	This predicted value refers to the acidity of the conjugate acid (the ammonium ion). ^[5] It indicates that the free amine is a moderately weak base. This value is crucial for determining the pH at which the compound will be protonated or deprotonated, which affects its solubility, reactivity, and chromatographic behavior. Experimental determination is typically performed via potentiometric titration.
-----	--	--

Chemical Stability and Reactivity


1-(3,5-Dichlorophenyl)ethylamine Hydrochloride is a stable compound under standard laboratory conditions (ambient temperature, protected from light and moisture).^[6] Its primary reactivity centers on the ammonium group.

- Basification: Treatment with a base (e.g., sodium hydroxide, triethylamine) will deprotonate the ammonium ion, liberating the free amine, 1-(3,5-dichlorophenyl)ethanamine. This is a necessary first step for reactions involving the nucleophilic nitrogen atom.
- Amine Reactions: The liberated free amine can undergo typical reactions of a primary amine, such as N-acylation, N-alkylation, and formation of imines. For instance, it can react with formaldehyde to form N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine.^[7]
- Aromatic Ring: The dichlorophenyl ring is electron-deficient due to the inductive effect of the two chlorine atoms. This deactivates the ring towards electrophilic aromatic substitution reactions.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structure of any chemical entity. This process is self-validating, with each step providing complementary

information that, when combined, offers a complete and trustworthy characterization.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and characterization of a chemical standard.

Spectroscopic Profile

- ^1H NMR Spectroscopy: The proton NMR spectrum is a primary tool for structural elucidation. For 1-(3,5-Dichlorophenyl)ethylamine, one would predict:
 - Aromatic Protons: Two signals in the aromatic region (~7.0-7.5 ppm). The single proton at C4 would appear as a triplet (or more accurately, a narrow multiplet), and the two

equivalent protons at C2 and C6 would appear as a doublet (or multiplet).

- Methine Proton (-CH): A quartet downfield (~4.0-4.5 ppm) due to coupling with the adjacent methyl group protons.
- Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on concentration and the solvent used (e.g., D₂O, DMSO-d₆). In D₂O, this signal would exchange and disappear.
- Methyl Protons (-CH₃): A doublet upfield (~1.5-2.0 ppm) due to coupling with the single methine proton.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.
 - Molecular Ion (M⁺): For the free amine (C₈H₉Cl₂N), the molecular weight is approximately 190.07 g/mol .[1][5]
 - Isotopic Pattern: A key feature would be the characteristic isotopic pattern for a molecule containing two chlorine atoms. The M, M+2, and M+4 peaks would appear in an approximate ratio of 9:6:1, providing definitive evidence for the presence of two chlorine atoms.
 - Fragmentation: A major fragment would likely result from the benzylic cleavage, losing the methyl group (-CH₃) to form a stable iminium ion.

Experimental Protocol: Purity Determination by HPLC

This protocol describes a self-validating system for determining the purity of a batch of 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride. The choice of a gradient elution method ensures that impurities with a wide range of polarities can be effectively separated and quantified.

Objective: To determine the purity of 1-(3,5-Dichlorophenyl)ethylamine HCl by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Causality Behind Choices:

- Column: A C18 column is the workhorse of reverse-phase chromatography, chosen for its ability to effectively retain and separate moderately non-polar compounds like the dichlorophenyl-containing analyte.
- Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile is the organic modifier; increasing its concentration reduces the retention time of the analyte. A phosphate buffer is included to maintain a constant pH, ensuring consistent ionization state of the amine and reproducible retention times.
- Detection: The dichlorophenyl ring contains a chromophore that absorbs UV light. A wavelength of 220 nm is chosen as it typically provides good sensitivity for aromatic compounds.^[8]
- Gradient Elution: A gradient (changing the mobile phase composition over time) is employed to ensure that both early-eluting (more polar) and late-eluting (more non-polar) impurities are separated from the main analyte peak within a reasonable run time.

Instrumentation and Reagents:

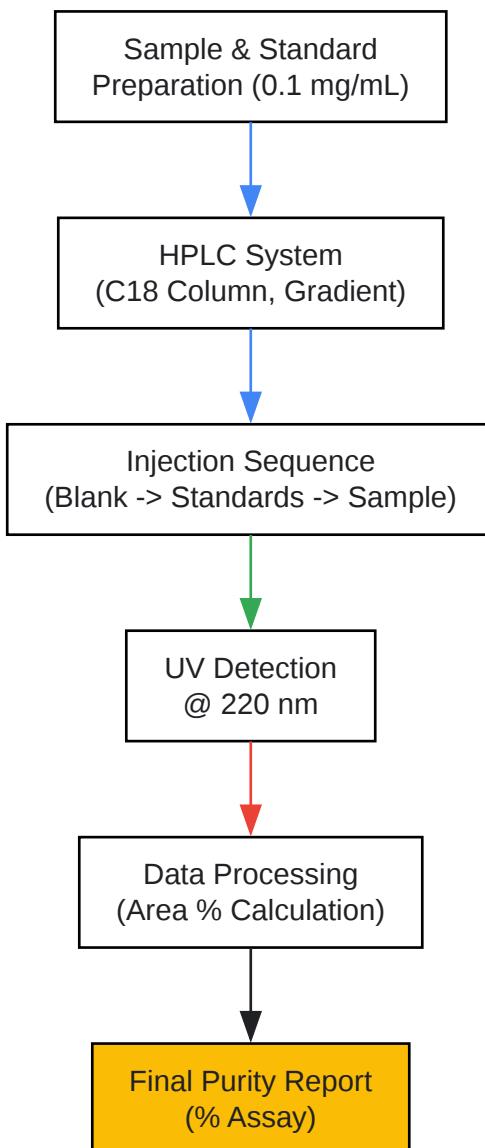
- HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Acetonitrile (HPLC grade).
- Potassium phosphate monobasic (KH_2PO_4).
- Phosphoric acid.
- Deionized water.
- 1-(3,5-Dichlorophenyl)ethylamine HCl reference standard and sample.

Procedure:

- Mobile Phase Preparation:

- Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer. Dissolve the appropriate amount of KH_2PO_4 in water and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 μm filter.
- Organic Phase (B): Acetonitrile (HPLC grade).
- Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to create a stock solution of 1.0 mg/mL. Prepare a working standard of 0.1 mg/mL by dilution.
- Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (0.1 mg/mL) using the same diluent.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Injection Volume: 10 μL .
 - Detection Wavelength: 220 nm.[\[8\]](#)
- Gradient Program:

Time (min)	% Aqueous (A)	% Organic (B)
0.0	90	10
20.0	10	90
25.0	10	90
25.1	90	10


| 30.0 | 90 | 10 |

- Analysis: Inject the diluent (blank), followed by six replicate injections of the working standard to establish system suitability (checking for consistent retention time and peak

area, %RSD < 2.0%). Finally, inject the sample solution in duplicate.

- Data Processing: Calculate the purity of the sample using the area percent method. The purity is expressed as the area of the main peak divided by the total area of all peaks in the chromatogram, multiplied by 100.

Diagram 2: HPLC Purity Analysis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride | C8H10Cl3N | CID 18334123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride [cymitquimica.com]
- 4. 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride [cymitquimica.com]
- 5. 617710-53-9 CAS MSDS ((1R)-1-(3,5-DICHLOROPHENYL)ETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. prepchem.com [prepchem.com]
- 8. Page loading... [guidechem.com]
- To cite this document: BenchChem. ["physical and chemical properties of 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride"]. BenchChem, [2026]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b1590997#physical-and-chemical-properties-of-1-\(3,5-dichlorophenyl-ethylamine-hydrochloride](https://www.benchchem.com/product/b1590997#physical-and-chemical-properties-of-1-(3,5-dichlorophenyl-ethylamine-hydrochloride)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com